molecular formula C27H56 B1219689 Heptacosane CAS No. 593-49-7

Heptacosane

Cat. No.: B1219689
CAS No.: 593-49-7
M. Wt: 380.7 g/mol
InChI Key: BJQWYEJQWHSSCJ-UHFFFAOYSA-N
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Description

Heptacosane is a straight-chain alkane with 27 carbon atoms. It has a role as a volatile oil component and a plant metabolite.

Scientific Research Applications

1. Polymorphism and Phase Transitions

  • Ordered Phases and Structure Determination : Heptacosane exhibits rich polymorphism with various phase transitions as the temperature increases. The study by Rajabalee et al. (2002) focused on the structure determination of the Mdci phase of this compound at 325 K. They combined lattice energy minimization calculations and Rietveld refinement using X-ray diffraction data to confirm that the Mdci form is monoclinic (Rajabalee et al., 2002).

2. Thermophysical Properties

  • Confinement in Carbon Nanotubes : A molecular dynamics study by Tong et al. (2016) revealed that when this compound is confined in single-walled carbon nanotubes, it shows an orderly distribution along the inner wall, increased self-diffusion coefficient, decreased melting point, and enhanced thermal conductivity compared to the bulk. This indicates its potential in nanotechnology and materials science (Tong et al., 2016).

3. Potential in Cancer Therapy

  • Overcoming Multidrug Resistance : A 2022 study by Labbozzetta et al. demonstrated that this compound, as a component of Euphorbia intisy essential oil, could inhibit P-glycoprotein in a multidrug-resistant in vitro model of acute myeloid leukemia. This suggests its potential as a non-toxic modulator in overcoming drug resistance in cancer therapy (Labbozzetta et al., 2022).

4. Combustion Studies

  • Role in Combustion : this compound's isomers, such as heptane, have been studied to understand their combustion properties. Studies like the one by Silke et al. (2005) on the isomers of heptane contribute to the broader understanding of this compound's combustion properties (Silke et al., 2005).

5. Chemical and Physical Properties

  • Density and Viscosity : Research like that of Michailidou et al. (2013) provides comprehensive correlations for the viscosity of n-heptane, which is structurally similar to this compound. This contributes to understanding the physical properties of this compound (Michailidou et al., 2013).

6. Insect Behavior Influence

  • Influence on Insect Behavior : A study by Nazzi et al. (2008) identified this compound as a compound influencing the behavior of Acanthoscelides obtectus, a beetle species. This suggests its potential use in pest control or ecological studies (Nazzi et al., 2008).

Safety and Hazards

When handling Heptacosane, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Biochemical Analysis

Biochemical Properties

Heptacosane plays a role in biochemical reactions primarily as a component of essential oils and surface waxes in plants. It interacts with various biomolecules, including enzymes and proteins, in these contexts. For example, this compound has been shown to act as a potent inhibitor of P-glycoprotein (P-gp), a protein involved in multidrug resistance in cancer cells . By inhibiting P-gp, this compound enhances the retention of chemotherapeutic drugs like doxorubicin inside the cells, thereby increasing their cytotoxic effects .

Cellular Effects

This compound influences various cellular processes, particularly in cancer cells. It has been demonstrated to overcome multidrug resistance in acute myeloid leukemia cells by inhibiting P-glycoprotein . This inhibition leads to increased intracellular concentrations of chemotherapeutic drugs, enhancing their effectiveness. Additionally, this compound’s interaction with P-glycoprotein affects cell signaling pathways and gene expression related to drug resistance mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to P-glycoprotein and inhibiting its function . This inhibition prevents the efflux of chemotherapeutic drugs from the cells, allowing them to accumulate and exert their cytotoxic effects. This compound’s interaction with P-glycoprotein involves specific binding interactions that disrupt the protein’s normal function, leading to changes in gene expression and cellular metabolism associated with drug resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly . Long-term exposure to this compound in in vitro models has demonstrated sustained inhibition of P-glycoprotein and enhanced retention of chemotherapeutic drugs

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit P-glycoprotein without causing significant toxicity . At higher doses, potential toxic effects may arise, including hepatotoxicity and other adverse effects . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is a component of surface waxes in plants and is metabolized by enzymes involved in lipid biosynthesis . This compound’s presence in various plant species suggests its role in protecting plants from environmental stressors and pests . Additionally, this compound has been detected in certain foods, indicating its potential as a dietary biomarker .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and lipid droplets . The distribution of this compound within tissues is influenced by its interactions with specific transporters and binding proteins that facilitate its movement and localization .

Subcellular Localization

This compound is localized in various subcellular compartments, including cell membranes and lipid droplets . Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, influencing its activity and function .

Properties

IUPAC Name

heptacosane
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InChI

InChI=1S/C27H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3
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InChI Key

BJQWYEJQWHSSCJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
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Molecular Formula

C27H56
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DSSTOX Substance ID

DTXSID6058637
Record name Heptacosane
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Molecular Weight

380.7 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Heptacosane
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Boiling Point

442 °C
Record name n-Heptacosane
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Solubility

Insoluble in water, Insoluble in ethanol; slightly soluble in ether
Record name n-Heptacosane
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Density

Density: 0.7796 g/cu cm at 60 °C
Record name n-Heptacosane
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Vapor Pressure

VP: 1 Pa at 136.7 °C; 10 Pa at 168.8 °C; 100 Pa 206.5 °C; 1 kPa at 255.8 °C; 10 kPa at 323.3 °C; 100 kPa at 421.2 °C, 2.8X10-9 mg/L at 25 °C (extrapolated)
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Color/Form

Crystals form alcohol, benzene; leaves from ethyl acetate

CAS No.

593-49-7
Record name Heptacosane
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Melting Point

58.8 °C
Record name n-Heptacosane
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Customer
Q & A

Q1: What is the molecular formula and weight of heptacosane?

A1: this compound is characterized by the molecular formula C27H56 and possesses a molecular weight of 380.75 g/mol.

Q2: Does the structure of this compound contribute to its function in certain insects?

A2: Yes, the absence of alkenes in the cuticular hydrocarbon (CHC) profiles of some lycaenid butterfly larvae, where n-alkanes like this compound are dominant, appears to be a strategy to avoid predation by ants like Formica japonica. [] These ants are more attracted to CHC profiles rich in alkenes, suggesting that the alkane-rich profile of these larvae allows them to exist within the ants' territory with a reduced risk of attack.

Q3: What are the significant spectroscopic data points for this compound?

A3: While specific spectroscopic data points are not extensively detailed within the provided research, general characterization often involves techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help elucidate the structural features and purity of this compound.

Q4: Are there any specific applications where this compound's stability is noteworthy?

A4: While the provided literature doesn't highlight specific stability-focused applications, this compound's presence in various plant extracts suggests natural stability under certain environmental conditions. Its role as a cuticular hydrocarbon in insects also implies resilience against environmental factors. [, , , , , , , , , , , , , , , , , ]

Q5: Is there any research about this compound confined in carbon nanotubes?

A5: Yes, molecular dynamics (MD) simulations have provided insights into the behavior of n-heptacosane confined within a (25, 25) single-walled carbon nanotube (CNT). [] The simulations revealed an ordered arrangement of n-heptacosane molecules along the CNT's inner wall. Confinement within the CNT led to observable changes in the thermophysical properties of n-heptacosane, including an increase in its self-diffusion coefficient, a decrease in its melting point, and an enhancement of its thermal conductivity compared to its bulk state.

Q6: How does this compound act as a semiochemical in certain insect species?

A6: this compound plays a crucial role in the sexual communication of some longhorned beetle species like Tetropium fuscum and Tetropium cinnamopterum. [] Acting as a contact sex pheromone component, it's found in the female's cuticular hydrocarbons and elicits mating behaviors in males upon contact. Notably, (S)-11-methyl-heptacosane, an enantiomer of this compound, is particularly potent in T. fuscum, inducing full mating responses, including copulation.

Q7: How does this compound contribute to the ecological interactions of insects?

A7: In Trichogrammatoidea bactrae, a parasitic wasp, this compound acts as a kairomone, mediating its interaction with its host, the diamondback moth (Plutella xylostella). [] The wasp exhibits a strong contact response to this compound, particularly at a concentration of 2,000 ng/cm2, leading to increased parasitism of the moth's eggs. This suggests this compound's crucial role in the wasp's host-finding and parasitization behavior.

Q8: Does this compound play a role in plant-insect interactions?

A8: Research indicates that this compound, as a component of flower surface waxes in green gram (Vigna radiata), plays a crucial role in attracting the insect Spilosoma obliqua, a significant agricultural pest. [] The presence of this compound in the wax, along with other compounds, stimulates both short-range attraction and oviposition (egg-laying) in S. obliqua. This finding highlights the potential of using this compound-based blends in developing pest control strategies for this insect.

Q9: Are there any studies investigating this compound's potential as an anti-Ebola virus agent?

A9: Computational research has explored the potential of this compound as an inhibitor of the Ebola virus protein VP40, a protein crucial for viral assembly and budding. [] While still in early stages, these findings suggest that this compound could be a promising candidate for developing anti-Ebola virus therapeutics.

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